REACTION_CXSMILES
|
[CH3:1][S-:2].[Na+].[F:4][C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][C:13]=1F)[NH:10][C:9](=[O:15])[C:8]2=[O:16]>CN(C)C=O>[F:4][C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][C:13]=1[S:2][CH3:1])[NH:10][C:9](=[O:15])[C:8]2=[O:16] |f:0.1|
|
Name
|
|
Quantity
|
5.93 g
|
Type
|
reactant
|
Smiles
|
C[S-].[Na+]
|
Name
|
|
Quantity
|
7.75 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C2C(C(NC2=CC1F)=O)=O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
poured onto ice (2 L)
|
Type
|
FILTRATION
|
Details
|
The resulting solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried at 40° C. under vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2C(C(NC2=CC1SC)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.12 g | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 34.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |